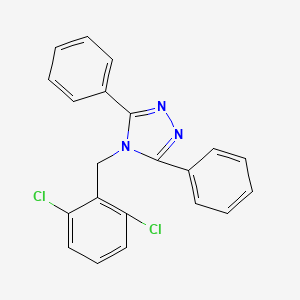![molecular formula C16H12N4O5 B4310639 Ethyl 5-{[(4,5-dicyano-2-nitrophenyl)amino]methyl}furan-2-carboxylate](/img/structure/B4310639.png)
Ethyl 5-{[(4,5-dicyano-2-nitrophenyl)amino]methyl}furan-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-{[(4,5-dicyano-2-nitrophenyl)amino]methyl}-2-furoate is a complex organic compound with a unique structure that includes a furoate ester, a nitrophenyl group, and cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[(4,5-dicyano-2-nitrophenyl)amino]methyl}furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dicyano-2-nitroaniline with ethyl 2-furoate in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-{[(4,5-dicyano-2-nitrophenyl)amino]methyl}-2-furoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The cyano groups can be reduced to amines under specific conditions.
Substitution: The furoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furoate esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-{[(4,5-dicyano-2-nitrophenyl)amino]methyl}-2-furoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 5-{[(4,5-dicyano-2-nitrophenyl)amino]methyl}furan-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The cyano groups may also play a role in binding to specific receptors or enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-{[(4,5-dicyano-2-nitrophenyl)amino]methyl}-2-furoate can be compared with similar compounds such as:
Ethyl 2-{[(4,5-dicyano-2-nitrophenyl)amino]methyl}-3-furoate: Similar structure but with a different substitution pattern on the furoate ester.
MEthyl 5-{[(4,5-dicyano-2-nitrophenyl)amino]methyl}furan-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 5-{[(4,5-dicyano-2-nitrophenyl)amino]methyl}-2-thiophene: Similar structure but with a thiophene ring instead of a furoate ester.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to variations in their structures.
Eigenschaften
IUPAC Name |
ethyl 5-[(4,5-dicyano-2-nitroanilino)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5/c1-2-24-16(21)15-4-3-12(25-15)9-19-13-5-10(7-17)11(8-18)6-14(13)20(22)23/h3-6,19H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCDOSJUYHWKTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CNC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![DIETHYL 2-AMINO-5-OXO-4-(3-PYRIDYL)-7-(2-THIENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE](/img/structure/B4310564.png)
![2'-amino-6-chloro-1'-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-7,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4310571.png)
![2-AMINO-6-METHYL-4-(4-METHYLPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE](/img/structure/B4310588.png)
![2-AMINO-6-METHYL-4-(2-METHYLPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE](/img/structure/B4310589.png)
![2-amino-6-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4310606.png)


![4-Nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]benzene-1,2-dicarbonitrile](/img/structure/B4310624.png)

![2-CYANO-4-NITRO-5-[4-(TRIFLUOROMETHOXY)ANILINO]PHENYL CYANIDE](/img/structure/B4310634.png)
![2-CYANO-4-NITRO-5-[(OCTAHYDRO-2H-QUINOLIZIN-4-YLMETHYL)AMINO]PHENYL CYANIDE](/img/structure/B4310646.png)
![2-CYANO-4-{[3-(2-FLUOROPHENYL)-2-PHENYLPROPYL]AMINO}-5-NITROPHENYL CYANIDE](/img/structure/B4310654.png)
![2-OXO-2-(THIOPHEN-2-YL)ETHYL 3-[(QUINOLIN-8-YL)CARBAMOYL]PROPANOATE](/img/structure/B4310659.png)
